

# Orthogonal Validation of RNA-RNA Interactions Identified by COMRADES: A Comparative Guide

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For researchers, scientists, and drug development professionals, Crosslinking of Matched RNAs and Deep Sequencing (COMRADES) has emerged as a powerful high-throughput method for the global discovery of RNA-RNA interactions in vivo. This guide provides a comparative overview of orthogonal validation techniques crucial for confirming the novel interactions uncovered by COMRADES, supported by experimental data and detailed protocols.

COMRADES provides a genome-wide snapshot of RNA duplexes within their native cellular environment. However, like other high-throughput techniques, it is susceptible to potential biases and artifacts. Therefore, independent, lower-throughput experimental validation of putative interactions is a critical step to ensure the accuracy and reliability of the findings. This guide focuses on established methods for such validation, providing the necessary details for their implementation.

## Comparison of Orthogonal Validation Methods

The following table summarizes key characteristics of common orthogonal validation methods suitable for confirming RNA-RNA interactions discovered by COMRADES.

Method	Principle	Throughput	Quantitative?	In vitro / In vivo	Key Advantages	Limitations
In Vitro Binding Assays	Measures the direct interaction between two purified RNA molecules.	Low	Yes	In vitro	Confirms direct binding; allows for determination of binding affinity (Kd).	Requires production of pure, correctly folded RNAs; interaction may be influenced by cellular factors absent in vitro.
Electrophoretic Mobility Shift Assay (EMSA)	Detects the formation of an RNA-RNA complex by a shift in its migration through a non-denaturing gel.	Low	Semi-quantitative	In vitro	Relatively simple and widely used; can provide information on binding stoichiometry.	Does not provide precise affinity measurements; requires radiolabeling or fluorescent labeling of RNA.
RNase H Cleavage Assay	An antisense DNA oligonucleotide directs RNase H to cleave a target RNA	Low	Yes	In vitro or in cellulo	Provides evidence of interaction at a specific site; can be adapted for	Indirect measure of interaction; requires careful design of DNA

only when  
it is  
accessible  
(i.e., not  
engaged in  
a duplex).

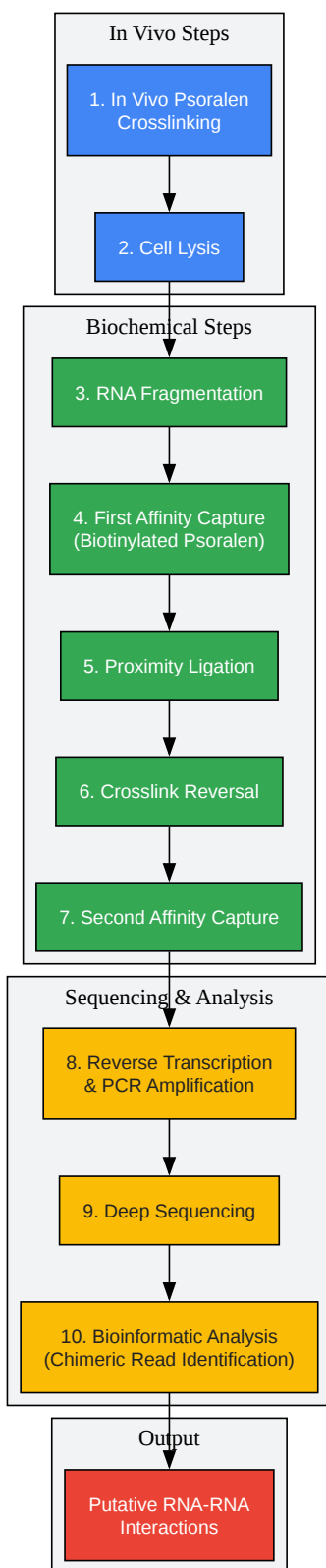
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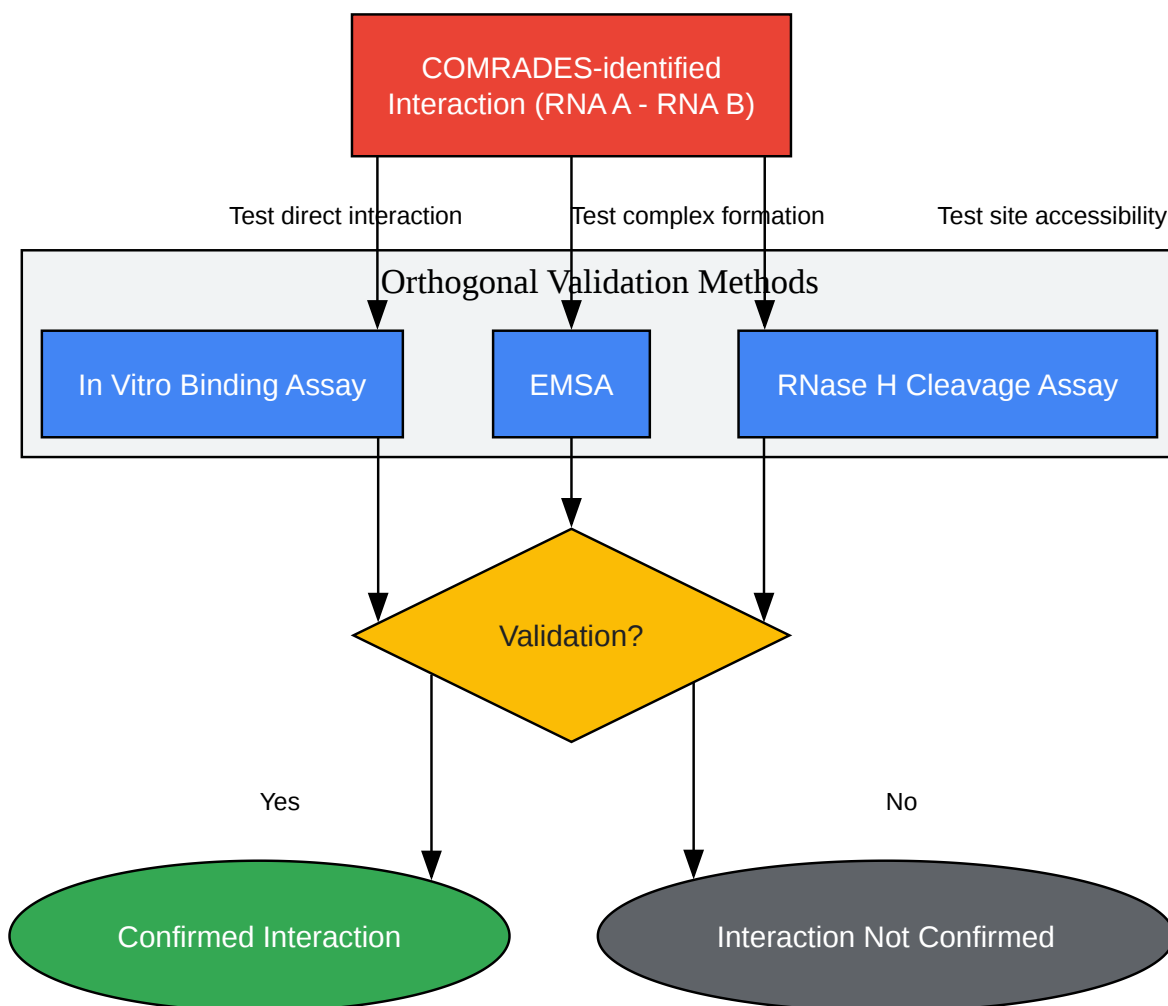
## Experimental Workflows and Signaling Pathways

To visually represent the logic of COMRADES and the subsequent validation steps, the following diagrams are provided.



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### COMRADES Experimental Workflow.



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**Logical workflow for orthogonal validation.**

## Case Study: Validation of Zika Virus and human miR-21 Interaction

A key study utilizing COMRADES identified a novel interaction between the 5' cyclization sequence (CS) of the Zika virus (ZIKV) genome and the human microRNA, miR-21.[1] This interaction was subsequently validated using an in vitro binding assay, providing strong evidence for a direct association.[1]

## Quantitative Data from In Vitro Binding Assay

Interacting Molecules	Binding Condition	Dissociation Constant (Kd)
ZIKV 5' CS + miR-21	Without AGO2 protein	No significant binding
ZIKV 5' CS + miR-21	With purified AGO2 protein	Strong, specific binding
ZIKV 5' CS (mutant) + miR-21	With purified AGO2 protein	Binding significantly reduced

This data is a summary based on the findings of Ziv et al., 2018. The original study should be consulted for detailed quantitative values.

## Detailed Experimental Protocols

### In Vitro Binding Assay for ZIKV 5' CS and miR-21

This protocol is adapted from the supplementary methods of Ziv et al., 2018.

Objective: To quantitatively assess the direct binding of ZIKV 5' CS RNA and human miR-21, and to determine if this interaction is mediated by the Argonaute 2 (AGO2) protein.

Materials:

- Purified, in vitro transcribed ZIKV 5' CS RNA (wild-type and mutant)
- Synthetic human miR-21
- Purified recombinant human AGO2 protein
- Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 1.5 mM MgCl<sub>2</sub>, 1 mM DTT)
- Nitrocellulose membrane
- Filter binding apparatus
- Scintillation counter and radiolabeled RNA (e.g., 32P-labeled miR-21) or fluorescence-based detection system

Procedure:

- RNA Labeling: If using radioactivity, end-label the synthetic miR-21 with  $^{32}\text{P}$  using T4 polynucleotide kinase. Purify the labeled RNA to remove unincorporated nucleotides.
- AGO2 Loading: Pre-incubate the purified AGO2 protein with a molar excess of miR-21 in binding buffer for 30 minutes at  $37^{\circ}\text{C}$  to allow for the formation of the AGO2-miR-21 complex.
- Binding Reactions:
  - Set up a series of binding reactions in separate tubes. Each reaction should contain a constant concentration of labeled miR-21 (or the AGO2-miR-21 complex) and increasing concentrations of the ZIKV 5' CS RNA (or its mutant).
  - Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.
- Filter Binding:
  - Pre-wet the nitrocellulose membrane in binding buffer.
  - Assemble the filter binding apparatus and apply a vacuum.
  - Load each binding reaction onto a separate well of the apparatus. The protein and any RNA bound to it will be retained on the filter, while free RNA will pass through.
  - Wash each well with a small volume of ice-cold binding buffer to remove non-specifically bound RNA.
- Quantification:
  - Disassemble the apparatus and allow the membrane to air dry.
  - Quantify the amount of labeled RNA retained on the filter for each reaction using a scintillation counter or a fluorescence imager.
- Data Analysis:
  - Plot the amount of bound RNA as a function of the concentration of the ZIKV 5' CS RNA.

- Fit the data to a binding curve (e.g., a one-site binding model) to determine the dissociation constant ( $K_d$ ).

## Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively or semi-quantitatively detect the formation of a complex between two RNA molecules.

Materials:

- In vitro transcribed and purified RNA molecules of interest
- $^{32}\text{P}$ -labeled RNA probe
- Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
- Non-denaturing polyacrylamide gel
- Electrophoresis apparatus
- Phosphorimager or X-ray film

Procedure:

- RNA Labeling: End-label one of the RNA molecules (the "probe") with  $^{32}\text{P}$ .
- Binding Reactions:
  - In a reaction tube, combine the labeled RNA probe at a constant concentration with increasing concentrations of the unlabeled "target" RNA in binding buffer.
  - Include a negative control with only the labeled probe.
  - Incubate at room temperature for 20-30 minutes.
- Electrophoresis:
  - Load the samples onto a non-denaturing polyacrylamide gel.

- Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the RNA complexes.
- Visualization:
  - Dry the gel and expose it to a phosphorimager screen or X-ray film.
  - A "shift" in the migration of the labeled probe (a band appearing at a higher molecular weight) indicates the formation of an RNA-RNA complex. The intensity of the shifted band should increase with increasing concentrations of the target RNA.

## RNase H Cleavage Assay

Objective: To determine if a specific region of an RNA molecule is engaged in a duplex, making it inaccessible to RNase H cleavage directed by a complementary DNA oligonucleotide.

Materials:

- Target RNA molecule
- A set of short DNA oligonucleotides complementary to different regions of the target RNA
- RNase H enzyme and reaction buffer
- Denaturing polyacrylamide gel
- RNA labeling reagents (e.g.,  $^{32}\text{P}$ )
- Electrophoresis and imaging equipment

Procedure:

- RNA Labeling: End-label the target RNA with  $^{32}\text{P}$ .
- Interaction Formation: Incubate the labeled target RNA with its putative interacting partner RNA under conditions that favor their interaction.
- RNase H Digestion:

- To the RNA-RNA interaction mixture, add a specific DNA oligonucleotide and RNase H enzyme.
- As a control, set up a reaction with the labeled target RNA alone, the DNA oligonucleotide, and RNase H.
- Incubate at 37°C for a defined period (e.g., 15-30 minutes).
- Analysis:
  - Stop the reactions and analyze the RNA fragments on a denaturing polyacrylamide gel.
  - In the control reaction, the target RNA should be cleaved at the site of DNA oligonucleotide binding.
  - If the target RNA is interacting with another RNA at the site targeted by the DNA oligonucleotide, this region will be protected from RNase H cleavage, and the cleavage product will be absent or significantly reduced.

By employing these orthogonal validation methods, researchers can confidently confirm the novel RNA-RNA interactions discovered through high-throughput techniques like COMRADES, paving the way for a deeper understanding of the regulatory roles of RNA in health and disease.

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## References

- 1. Electrophoretic mobility shift assay of RNA-RNA complexes - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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